Sternbin

Description

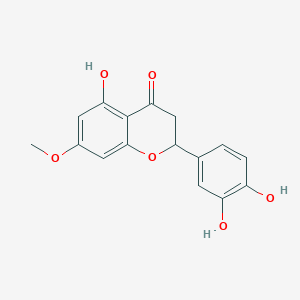

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sternbin: A Technical Guide to its Natural Sources, Isolation, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sternbin, a flavanone also known as 7-O-Methyleriodictyol, is a natural compound of increasing interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its core signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound (7-O-Methyleriodictyol) has been identified in a variety of plant species, with notable concentrations found in the following:

-

Eriodictyon californicum (Yerba Santa) : This plant, native to California and northern Mexico, is a primary and well-documented source of this compound.[1][2]

-

Artemisia monosperma and Artemisia halodendron : Species within the Artemisia genus have been shown to contain this compound.[3][4]

-

Blumea fistulosa : This plant is another documented natural source of the compound.[4]

-

Metabolite in Pyricularia oryzae : this compound has also been identified as a detoxification metabolite of the rice flavanone phytoalexin Sakuranetin in the fungus Pyricularia oryzae.

The following table summarizes the primary natural sources of this compound.

| Family | Genus | Species | Common Name | Part of Plant |

| Boraginaceae | Eriodictyon | californicum | Yerba Santa | Leaves |

| Asteraceae | Artemisia | monosperma | ||

| Asteraceae | Artemisia | halodendron | ||

| Asteraceae | Blumea | fistulosa |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols can be adapted for both large-scale industrial production and laboratory-scale research.

General Experimental Workflow

The isolation of this compound from plant material generally follows the workflow depicted below.

Caption: General experimental workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Eriodictyon californicum

The following protocol is a detailed method for the isolation of this compound from the leaves of Eriodictyon californicum.

2.2.1. Extraction

-

Air-dry the leaves of Eriodictyon californicum and grind them into a fine powder.

-

Macerate the powdered leaves in 95% ethanol at room temperature. Perform three successive extractions, renewing the solvent every 72 hours.

-

Filter the ethanolic solutions and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain the crude ethanolic extract.

2.2.2. Fractionation

-

Subject the crude ethanolic extract to vacuum liquid chromatography (VLC) on a silica gel 60 (70-230 mesh) stationary phase.

-

Elute the column sequentially with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and methanol.

-

Collect the resulting fractions: hexanic, chloroformic, ethyl acetate, and methanolic.

2.2.3. Purification

-

A precipitate of this compound may form in the ethyl acetate fraction. This can be collected by filtration and washed with methanol to yield a relatively pure compound.

-

Subject the chloroform and remaining ethyl acetate fractions to column chromatography on silica gel 60.

-

Elute the column with a gradient of hexane, chloroform, and ethyl acetate mixtures in ascending order of polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:7) solvent system.

-

Combine the fractions containing pure this compound and concentrate to yield a white amorphous powder.

Industrial Scale Isolation from Eriodictyon Species (Patent WO2004041804A2)

For the production of technical quantities of this compound, a patented process outlines the following key steps:

-

Extraction: The plant material is extracted with a non-water miscible, polar solvent such as ethyl acetate or tert-butyl methyl ether.

-

Dewaxing: The crude extract is dewaxed, for example, by cooling to precipitate waxes.

-

Pre-purification (Optional): The extract can be treated with activated carbon for initial purification.

-

Salt Formation: The extract is treated with a sodium ion-containing, basic aqueous solution (e.g., sodium carbonate solution) to precipitate the sodium salt of homoeriodictyol, leaving this compound in the organic phase.

-

Purification: The organic phase containing this compound is then further purified by methods such as reprecipitation or crystallization.

Quantitative Data

The yield of this compound can vary depending on the plant source and the isolation method employed.

| Source Material | Extraction Method | Purification Method | Yield | Purity |

| Eriodictyon californicum leaves | Maceration with 95% ethanol | VLC and Column Chromatography | 2.0 g from 38.2 g of crude extract | >98% |

| Eriodictyon californicum | Ethyl acetate extraction | Recrystallization | 1.8% mass yield from plant material | 100% (HPLC) |

Core Signaling Pathways of this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound, particularly its neuroprotective and anti-inflammatory effects. The activation of the Nrf2 signaling pathway has been identified as a key mechanism.

Nrf2 Signaling Pathway

This compound is a potent inducer of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the cellular antioxidant response.[3]

Caption: this compound's activation of the Nrf2 signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. This compound is thought to induce a conformational change in Keap1, leading to the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the upregulation of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhanced antioxidant defense is believed to be a primary contributor to the neuroprotective and anti-inflammatory properties of this compound.[3]

Inhibition of NF-κB Signaling Pathway

While direct studies on this compound are limited, many flavonoids, including the structurally related eriodictyol, have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] It is plausible that this compound shares this mechanism of action.

Caption: Postulated mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing the NF-κB dimer. The freed NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). By potentially inhibiting the degradation of IκBα, this compound would prevent the nuclear translocation of NF-κB, thereby suppressing the expression of these pro-inflammatory mediators.

Conclusion

This compound (7-O-Methyleriodictyol) is a promising natural flavanone with well-documented natural sources and established isolation protocols. Its biological activity, particularly its neuroprotective and anti-inflammatory effects, appears to be mediated through the activation of the Nrf2 antioxidant pathway and potentially the inhibition of the pro-inflammatory NF-κB pathway. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this compound. Further investigations into its precise molecular targets and signaling interactions are warranted to fully elucidate its pharmacological profile and advance its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of GluN2B pathway is involved in the neuroprotective effect of silibinin on streptozotocin-induced Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eriodictyol attenuates osteoarthritis progression through inhibiting inflammation via the PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of eriodictyol in lipopolysaccharide-stimulated raw 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of 7-O-Methyleriodictyol (Sterubin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyleriodictyol, also known as Sterubin, is a naturally occurring flavanone found in plants such as Eriodictyon californicum (Yerba Santa).[1] As a derivative of eriodictyol, it shares a core flavonoid structure but possesses a unique methoxy group at the 7-position. This structural modification is believed to contribute to its significant biological activities, which have garnered increasing interest within the scientific community. This technical guide provides an in-depth overview of the biological activities of 7-O-Methyleriodictyol, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anticancer properties. The information is presented with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of 7-O-Methyleriodictyol has been quantified in various in vitro models. The following tables summarize the key findings for its neuroprotective, anti-inflammatory, and antioxidant activities.

Table 1: Neuroprotective Activity of 7-O-Methyleriodictyol

| Assay | Cell Line | Inducing Agent | Endpoint | EC50 / Activity | Reference |

| Intracellular Aβ toxicity | MC65 | Amyloid-β | Cell Viability | 0.8 µM | [2] |

| Oxytosis/Ferroptosis | HT22 | Glutamate | Cell Viability | Potent protection | [3] |

| Oxytosis/Ferroptosis | HT22 | RSL3 | Cell Viability | Potent protection | [4] |

| Energy Depletion | HT22 | Iodoacetic acid (IAA) | Cell Viability | Potent protection | [3] |

Table 2: Anti-inflammatory Activity of 7-O-Methyleriodictyol in LPS-Stimulated BV-2 Microglial Cells

| Analyte | Concentration | % Inhibition (relative to LPS alone) | Reference |

| Nitric Oxide (NO) | 1.25 µM | ~40% | [5] |

| 2.5 µM | ~65% | [5] | |

| 5.0 µM | ~85% | [5] | |

| Interleukin-6 (IL-6) | 1.25 µM | ~30% | [5] |

| 2.5 µM | ~55% | [5] | |

| 5.0 µM | ~75% | [5] | |

| Interleukin-1β (IL-1β) | 1.25 µM | ~25% | [5] |

| 2.5 µM | ~50% | [5] | |

| 5.0 µM | ~70% | [5] | |

| Tumor Necrosis Factor-α (TNFα) | 1.25 µM | ~15% | [5] |

| 2.5 µM | ~25% | [5] | |

| 5.0 µM | ~35% | [5] |

Table 3: Antioxidant Activity of 7-O-Methyleriodictyol

| Assay | Method | Result | Reference |

| Nrf2 Activation | Western Blot | 6-fold increase in nuclear Nrf2 at 5 µM | [2] |

| ATF4 Activation | Western Blot | 3-fold increase in nuclear ATF4 at 5 µM | [2] |

| Iron Chelation | - | Effective iron chelator | [5] |

Key Signaling Pathways

7-O-Methyleriodictyol exerts its biological effects through the modulation of critical signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2-Mediated Antioxidant and Anti-inflammatory Response

7-O-Methyleriodictyol is a potent inducer of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[2][6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and p62.[2] This induction of the Nrf2 pathway is central to both the neuroprotective and anti-inflammatory effects of 7-O-Methyleriodictyol.[5][6]

Inhibition of NF-κB-Mediated Inflammation

The anti-inflammatory effects of 7-O-Methyleriodictyol are also mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the p65 subunit of NF-κB. Nuclear p65 then promotes the transcription of pro-inflammatory genes. 7-O-Methyleriodictyol has been shown to suppress this cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key in vitro assays used to characterize the biological activity of 7-O-Methyleriodictyol.

Oxytosis/Ferroptosis Assay in HT22 Cells

This assay assesses the neuroprotective effects of a compound against oxidative stress-induced cell death.

-

Cell Seeding: Plate HT22 mouse hippocampal nerve cells in 96-well plates at a density of 5 x 10³ cells per well.

-

Incubation: Culture the cells for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the inducing agent (e.g., 5 mM glutamate or 250 nM RSL3) with or without various concentrations of 7-O-Methyleriodictyol.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Viability Measurement: Assess cell viability using the 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol is used to evaluate the anti-inflammatory properties of a compound by measuring the production of inflammatory mediators.

-

Cell Seeding: Plate BV-2 microglial cells in 35 mm tissue culture dishes at a density of 5 x 10⁵ cells per dish.

-

Incubation: Culture the cells overnight.

-

Treatment: Treat the cells with an inflammatory stimulus (e.g., 25 ng/mL lipopolysaccharide - LPS) alone or in the presence of varying concentrations of 7-O-Methyleriodictyol.

-

Incubation: Incubate for 24 hours.

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO): Measure NO production in the cell culture supernatants using the Griess assay.[7]

-

Cytokines (IL-6, IL-1β, TNFα): Quantify cytokine levels in the supernatants using specific ELISA kits.[7]

-

iNOS and COX2: Assess the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) in cell extracts via Western blotting.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to scavenge intracellular reactive oxygen species (ROS).

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well microplate.

-

Loading: Treat the cells with a medium containing the test compound and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (25 µM) for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS) and then treat with 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce ROS production.

-

Fluorescence Measurement: Immediately measure the fluorescence at an emission of 535 nm and excitation of 485 nm every 5 minutes for 1 hour using a microplate reader.

-

Quantification: Compare the antioxidant capacity to a quercetin standard, with results expressed as micromoles of quercetin equivalents per 100 μmol of the tested compound (μmol QE/100 μmol).[8]

Workflow for Investigating Biological Activity

The following diagram illustrates a general workflow for the investigation of the biological activities of a compound like 7-O-Methyleriodictyol.

Conclusion

7-O-Methyleriodictyol (Sterubin) has demonstrated significant potential as a therapeutic agent, particularly in the context of neurodegenerative and inflammatory diseases. Its potent activation of the Nrf2 pathway and inhibition of NF-κB signaling provide a strong mechanistic basis for its observed neuroprotective and anti-inflammatory effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising natural compound. Future studies should focus on its efficacy in in vivo models, as well as a more comprehensive evaluation of its anticancer potential and pharmacokinetic profile.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Sterubin Shown to Possess Neuroprotective and Anti-inflammatory Properties - BioResearch - Labmedica.com [labmedica.com]

- 4. The Neuroprotective Flavonoids Sterubin and Fisetin Maintain Mitochondrial Health under Oxytotic/Ferroptotic Stress and Improve Bioenergetic Efficiency in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Old age-associated phenotypic screening for Alzheimer's disease drug candidates identifies sterubin as a potent neuroprotective compound from Yerba santa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Sternbin: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sternbin, also known as 7-O-Methyleriodictyol, is a naturally occurring flavanone, a class of flavonoids, that has demonstrated significant antioxidant and free radical scavenging properties.[1] Its molecular structure, characterized by a C6-C3-C6 skeleton, endows it with the ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and mitigating oxidative stress. This technical guide provides an in-depth overview of the antioxidant and free radical scavenging activities of this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential mechanism of action.

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The following tables summarize the key data, providing a comparative overview of its activity.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Test System | Concentration | % Inhibition | IC50 | Reference |

| DPPH | Methanolic solution | 0.3 mg/mL | 97.4% | 117 µg/mL | [2] |

| ABTS | Aqueous solution | - | - | 1.35 mM (TEAC) | [2] |

Table 2: Inhibition of Lipid Peroxidation by this compound

| Assay | Test System | Parameter | Value | Reference |

| Microsomal Lipid Peroxidation | Iron/ascorbate induced | IC50 | 1.8 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key assays used to evaluate the antioxidant and free radical scavenging properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

This compound (7-O-Methyleriodictyol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well microplate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Methanol is used as a blank. A control containing only DPPH and methanol is also prepared.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

This compound (7-O-Methyleriodictyol)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microplate, add varying concentrations of the this compound solution.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

A blank and a control are prepared similarly to the DPPH assay.

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Materials:

-

This compound (7-O-Methyleriodictyol)

-

Source of lipids (e.g., rat liver microsomes, liposomes)

-

Inducing agent for lipid peroxidation (e.g., FeSO4/ascorbate)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

-

Spectrophotometer

Procedure:

-

Prepare a suspension of the lipid source (e.g., rat liver microsomes).

-

Incubate the lipid suspension with varying concentrations of this compound.

-

Induce lipid peroxidation by adding an inducing agent (e.g., a mixture of ferrous sulfate and ascorbic acid).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).

-

Stop the reaction by adding a solution of TCA and BHT.

-

Add TBA reagent to the mixture.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without this compound).

Mechanism of Action: The Nrf2 Signaling Pathway

Flavonoids, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its structural similarity to other Nrf2-activating flavonoids suggests this as a plausible mechanism of action.

Caption: Proposed mechanism of this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Workflow for Investigating this compound's Antioxidant Properties

A typical workflow for characterizing the antioxidant and free radical scavenging properties of this compound is outlined below.

Caption: A logical workflow for the comprehensive evaluation of this compound's antioxidant properties.

Conclusion

This compound (7-O-Methyleriodictyol) is a promising natural flavonoid with potent antioxidant and free radical scavenging activities. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development. Elucidating the precise molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway, will be crucial in harnessing the full therapeutic potential of this compound in preventing and treating conditions associated with oxidative stress. Further in vivo studies are warranted to validate these in vitro findings and to assess its bioavailability and efficacy in biological systems.

References

The Neuroprotective Potential of Sterubin in Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of Sterubin, a flavanone with significant therapeutic potential in the context of neurodegenerative diseases. Drawing from preclinical in vitro studies, this document outlines the quantitative efficacy of Sterubin, details the experimental protocols used to ascertain its neuroprotective and anti-inflammatory effects, and visualizes the key signaling pathways involved in its mechanism of action.

Data Presentation: Efficacy of Sterubin

The neuroprotective and anti-inflammatory activities of Sterubin have been quantified in various neuronal and microglial cell line models. The following tables summarize the key efficacy data, providing a clear comparison of its potency against different neurotoxic insults and inflammatory stimuli.

Table 1: Neuroprotective Efficacy of Sterubin in Neuronal Cell Lines

| Cell Line | Neurotoxic Insult | Endpoint | Sterubin EC₅₀ (µM) | Reference |

| HT22 (mouse hippocampal) | Glutamate | Cell Viability (Oxytosis/Ferroptosis) | < 1.0 | [1] |

| HT22 (mouse hippocampal) | Erastin | Cell Viability (Oxytosis/Ferroptosis) | < 1.0 | [1] |

| HT22 (mouse hippocampal) | RSL3 | Cell Viability (Oxytosis/Ferroptosis) | < 1.0 | [1] |

| HT22 (mouse hippocampal) | Hydrogen Peroxide (H₂O₂) | Cell Viability | ~ 1.0 | |

| MC65 (human neuronal) | Intracellular Amyloid-β (Aβ) | Cell Viability | 0.8 | [2] |

Table 2: Anti-inflammatory Efficacy of Sterubin in BV-2 Microglial Cells

| Inflammatory Stimulus | Pro-inflammatory Marker | Sterubin IC₅₀ (µM) | Reference |

| Lipopolysaccharide (LPS) | Nitric Oxide (NO) | < 10.0 | [1] |

| Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | < 10.0 | [1] |

| Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β) | < 10.0 | [2] |

| Lipoteichoic Acid (LTA) | Nitric Oxide (NO) | < 10.0 | [1] |

| Lipoteichoic Acid (LTA) | Interleukin-6 (IL-6) | < 10.0 | [1] |

| Interferon-gamma (IFNγ) | Nitric Oxide (NO) | > 10.0 | [1] |

| Interferon-gamma (IFNγ) | Interleukin-6 (IL-6) | > 10.0 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the neuroprotective and anti-inflammatory potential of Sterubin.

Neuroprotection Assays in HT22 and MC65 Neuronal Cells

1. Oxytosis/Ferroptosis Assay in HT22 Cells

-

Cell Seeding: HT22 mouse hippocampal cells are plated at a density of 5 x 10³ cells per well in 96-well plates and cultured overnight.

-

Induction of Cell Death: Oxytosis/ferroptosis is induced by treating the cells with glutamate or erastin, which inhibit the cystine/glutamate antiporter system xc-, leading to glutathione (GSH) depletion. Alternatively, RSL3, an inhibitor of glutathione peroxidase 4 (GPX4), can be used.

-

Sterubin Treatment: Cells are co-treated with the cell death inducer and varying concentrations of Sterubin.

-

Cell Viability Assessment: After 24 hours of incubation, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm.

2. Hydrogen Peroxide (H₂O₂) Induced Oxidative Stress Assay in HT22 Cells

-

Cell Seeding: HT22 cells are seeded in 96-well plates as described above.

-

Pre-treatment with Sterubin: Cells are pre-treated with different concentrations of Sterubin for 60 minutes.

-

Induction of Oxidative Stress: Hydrogen peroxide (1.5–2.5 mM) is added to the wells.

-

Cell Viability Assessment: Cell viability is determined 24 hours later using the MTT assay.

3. Intracellular Amyloid-β (Aβ) Toxicity Assay in MC65 Cells

-

Cell Culture: The human neuronal cell line MC65, which conditionally expresses the C-terminal fragment of amyloid precursor protein (APP), is used.

-

Induction of Aβ Toxicity: Aβ production and subsequent toxicity are induced in the MC65 cells.

-

Sterubin Treatment: Cells are treated with various concentrations of Sterubin.

-

Endpoint Measurement: The protective effect of Sterubin against Aβ-induced cell death is quantified.

Anti-inflammatory Assays in BV-2 Microglial Cells

1. Measurement of Nitric Oxide (NO) and Cytokine Production

-

Cell Seeding: BV-2 microglial cells are plated at a density of 5 x 10⁵ cells/dish in 35 mm tissue culture dishes and cultured overnight.

-

Induction of Inflammation: Inflammation is induced by treating the cells with bacterial lipopolysaccharide (LPS; 25 ng/mL), lipoteichoic acid (LTA; 10 µg/mL), or interferon-gamma (IFNγ; 2.5 ng/mL).

-

Sterubin Treatment: Cells are co-treated with the inflammatory inducer and a range of Sterubin concentrations.

-

Nitric Oxide Measurement: After 24 hours, the concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess Reagent. Absorbance is read at 550 nm.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Western Blot Analysis for Protein Expression

-

Sample Preparation: HT22 or BV-2 cells are grown in 60 mm dishes and treated as required for the specific experiment.

-

Cell Lysis: Cells are rinsed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using the bicinchoninic acid (BCA) method.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p62), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Sterubin exerts its neuroprotective and anti-inflammatory effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.

Caption: Sterubin-mediated activation of the Nrf2 signaling pathway.

References

Sternbin and the Nrf2 Pathway: An Uncharted Territory in Oxidative Stress Modulation

Researchers, scientists, and drug development professionals exploring novel activators of the Nrf2 pathway will find a notable gap in the scientific literature concerning the compound sternbin. Despite its characterization as a naturally occurring flavanone, extensive searches for its role in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade have yielded no specific data or experimental evidence.

This compound, chemically identified as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one and also known as 7-O-Methyleriodictyol, is a flavonoid found in various plant species. While flavonoids as a class are of significant interest for their potential antioxidant and cell-protective properties, many of which are mediated through the Nrf2 pathway, the specific interaction of this compound with this critical signaling route remains uninvestigated in published literature.

The Nrf2 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

The investigation of novel small molecules that can modulate this pathway is a fervent area of research for the development of therapeutics against a multitude of diseases characterized by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer. While numerous natural and synthetic compounds have been identified as Nrf2 activators, the potential of this compound in this capacity is yet to be determined.

Currently, there is a lack of quantitative data, detailed experimental protocols, or established signaling pathway diagrams that would elucidate the mechanism of action, if any, of this compound on Nrf2 activation. Key experimental data that would be necessary to establish such a role are absent from the scientific record. This includes, but is not limited to:

-

Biochemical assays to determine if this compound can directly interact with Keap1 and disrupt the Keap1-Nrf2 protein-protein interaction.

-

Cell-based reporter assays , such as ARE-luciferase assays, to quantify the ability of this compound to induce the transcriptional activity of Nrf2.

-

Western blot analyses to measure the effect of this compound on the protein levels of total and nuclear Nrf2, as well as its downstream target genes (e.g., HO-1, NQO1).

-

Co-immunoprecipitation studies to assess the integrity of the Keap1-Nrf2 complex in the presence of this compound.

Without such fundamental research, any claims or detailed discussions on the role of this compound in the Nrf2 pathway would be purely speculative. Therefore, for researchers and professionals in drug development, this compound represents a potential, yet entirely unexplored, candidate for Nrf2 modulation. The absence of data highlights an opportunity for novel research to characterize the bioactivity of this natural compound and to ascertain its potential as a therapeutic agent acting through the Nrf2 signaling pathway. Further investigation is warranted to fill this knowledge void.

An In-depth Technical Guide on the Antiviral Activity of Sternbin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antiviral activity of Sternbin (7-O-Methyleriodictyol) is limited in publicly available scientific literature. This guide summarizes the known antiviral mechanisms of closely related flavonoids and provides a framework for potential research and evaluation of this compound as an antiviral agent.

Introduction

This compound, a naturally occurring flavanone, belongs to the flavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] A growing body of evidence suggests that various flavonoids possess significant antiviral capabilities against a range of DNA and RNA viruses, making them promising candidates for novel antiviral drug development.[1][2] This technical guide explores the potential antiviral activity of this compound by examining the established mechanisms of related flavonoids, outlining key experimental protocols for its evaluation, and visualizing potential cellular pathways of interaction.

Potential Antiviral Mechanisms of Action

Based on studies of structurally similar flavonoids, this compound may exert antiviral effects through multiple mechanisms targeting both viral and host factors.[1]

-

Inhibition of Viral Entry: Flavonoids can interfere with the initial stages of viral infection by binding to viral surface proteins, such as the spike protein of SARS-CoV-2, thereby preventing attachment to host cell receptors like ACE2.[3][4][5] This action effectively blocks the virus from entering the host cell.

-

Inhibition of Viral Enzymes: Many flavonoids are known to inhibit the activity of crucial viral enzymes necessary for replication. Key targets include:

-

Proteases: Viral proteases, such as the 3C-like protease (3CLpro) in coronaviruses, are essential for processing viral polyproteins into functional units.[6] Inhibition of these enzymes halts the viral life cycle.

-

RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for the replication of RNA viruses. Flavonoids can bind to RdRp and disrupt its function, thereby preventing the synthesis of new viral genomes.[7]

-

-

Modulation of Host Signaling Pathways: Viruses often manipulate host cell signaling pathways to facilitate their replication and evade the immune system. Flavonoids can counteract these effects by modulating pathways such as:

-

NF-κB Signaling: This pathway is central to the inflammatory response. Some flavonoids can inhibit NF-κB activation, reducing virus-induced inflammation.

-

Interferon Pathways: Flavonoids may enhance the host's innate immune response by modulating interferon signaling, which plays a critical role in antiviral defense.[8]

-

Quantitative Data on Antiviral Activity

While specific quantitative data for this compound is not currently available, the following table provides an illustrative example of how such data is typically presented for flavonoids. The values are hypothetical and serve as a guide for what might be determined through experimental evaluation.

| Virus Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Assay Type |

| Influenza A Virus (H1N1) | MDCK | 15.8 | >100 | >6.3 | Plaque Reduction Assay |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 8.2 | 95.4 | 11.6 | Cytopathic Effect (CPE) Inhibition Assay |

| SARS-CoV-2 | Vero E6 | 12.5 | >100 | >8.0 | 3CLpro Enzymatic Assay |

| Dengue Virus (DENV-2) | Huh-7 | 20.1 | 150.2 | 7.5 | Focus Forming Unit Reduction Assay |

Definitions:

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound required to inhibit 50% of the viral activity.

-

CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound required to cause a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

The evaluation of a novel compound like this compound for antiviral activity involves a series of standardized in vitro assays.

4.1. Cytotoxicity Assay

-

Objective: To determine the concentration range at which this compound is toxic to the host cells, yielding the CC50 value.

-

Methodology (MTT Assay):

-

Seed host cells (e.g., Vero E6, MDCK) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

-

4.2. Antiviral Activity Assay (Plaque Reduction Assay)

-

Objective: To determine the concentration of this compound required to inhibit the formation of viral plaques by 50%, yielding the IC50 value.

-

Methodology:

-

Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cells for 1 hour to allow for viral adsorption.

-

During the adsorption period, prepare mixtures of this compound at various concentrations in an overlay medium (e.g., agarose or methylcellulose).

-

After adsorption, remove the virus inoculum and wash the cells.

-

Add the this compound-containing overlay medium to the respective wells. Include a "virus control" (no compound).

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix the cells with a fixative (e.g., 4% paraformaldehyde).

-

Stain the cells with a staining solution (e.g., crystal violet).

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

-

Visualizations: Workflows and Signaling Pathways

5.1. Experimental Workflow for Antiviral Compound Screening

Caption: Workflow for evaluating the antiviral potential of this compound.

5.2. Potential Inhibition of Viral Life Cycle by this compound

Caption: Potential inhibitory targets of this compound in the viral life cycle.

5.3. Hypothetical Modulation of NF-κB Signaling by this compound

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

While direct evidence for the antiviral activity of this compound is yet to be established, its structural similarity to other antivirally active flavonoids makes it a compelling candidate for further investigation. The established mechanisms of related compounds—inhibiting viral entry, replication enzymes, and modulating host immune responses—provide a strong rationale for its potential efficacy. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to systematically evaluate this compound and determine its viability as a novel antiviral agent. Future in vitro and in vivo studies are essential to elucidate its specific viral targets, potency, and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. researchgate.net [researchgate.net]

- 8. Signal transduction pathways that inhibit hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of 7-O-Methyleriodictyol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have emerged as promising candidates due to their broad-spectrum biological activities. Among these, the flavanone 7-O-Methyleriodictyol has demonstrated notable antibacterial potential. This technical guide provides a comprehensive overview of the antibacterial spectrum of 7-O-Methyleriodictyol, detailing its in vitro efficacy, the experimental protocols for its assessment, and a hypothesized mechanism of action based on current research.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of 7-O-Methyleriodictyol has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following tables summarize the available quantitative data on the antibacterial spectrum of 7-O-Methyleriodictyol.

Table 1: Minimum Inhibitory Concentrations (MICs) of 7-O-Methyleriodictyol against Gram-Positive Bacteria

| Bacterial Strain | MIC (mg/L) |

| Bacillus cereus | 2 |

| Bacillus coagulans | 4 |

| Bacillus subtilis | >4 |

| Staphylococcus aureus | 0.5 |

Table 2: Minimum Inhibitory Concentrations (MICs) of 7-O-Methyleriodictyol against Gram-Negative Bacteria

| Bacterial Strain | MIC (mg/L)[1] |

| Enterobacter cloacae | 2 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 2 |

| Proteus mirabilis | 4 |

Note: The MIC values presented are based on data from a study by Echeverría et al. (2017).

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antibacterial activity of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents like 7-O-Methyleriodictyol. This protocol is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Test Protocol

1. Preparation of 7-O-Methyleriodictyol Stock Solution:

-

A stock solution of 7-O-Methyleriodictyol is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

The stock solution is then sterilized by filtration through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

-

The bacterial strains to be tested are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated at 37°C for 18-24 hours.

-

Several well-isolated colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

-

The assay is performed in sterile 96-well microtiter plates.

-

A serial two-fold dilution of the 7-O-Methyleriodictyol stock solution is prepared in the microtiter plate wells using sterile Mueller-Hinton Broth to achieve a range of final concentrations (e.g., from 256 mg/L to 0.5 mg/L).

-

Each well is then inoculated with the prepared bacterial suspension.

-

A positive control well (containing broth and inoculum but no 7-O-Methyleriodictyol) and a negative control well (containing broth only) are included on each plate.

-

The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

-

After incubation, the MIC is determined as the lowest concentration of 7-O-Methyleriodictyol that completely inhibits the visible growth of the bacteria. This is typically observed as the absence of turbidity in the well.

Mandatory Visualization: Experimental Workflow and Hypothesized Signaling Pathway

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 7-O-Methyleriodictyol.

Hypothesized Antibacterial Signaling Pathway

While the precise signaling pathways affected by 7-O-Methyleriodictyol's antibacterial action are yet to be fully elucidated, research on its parent compound, eriodictyol, and other flavanones suggests a multi-targeted mechanism. A plausible hypothesized pathway involves the disruption of the bacterial cell membrane and the inhibition of key cellular processes.

The following diagram illustrates a hypothesized signaling pathway for the antibacterial action of 7-O-Methyleriodictyol, drawing inferences from the known mechanisms of related flavanones.

References

Sternbin: A Fungal Metabolite of the Plant Phytoalexin Sakuranetin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sakuranetin, a 7-methoxyflavanone, is a crucial phytoalexin in various plants, notably rice (Oryza sativa), where it plays a significant role in defense against pathogenic fungi.[1][2] Its production is induced by various biotic and abiotic stressors, including fungal infection, UV irradiation, and elicitors like jasmonic acid.[2][3] While sakuranetin exhibits considerable antifungal properties, certain pathogens have evolved mechanisms to detoxify this plant defense compound. One such detoxification product is sternbin. This technical guide provides a comprehensive overview of this compound as a metabolite of sakuranetin, focusing on its formation, biological activity, and the analytical methods for its study. There is currently no evidence to suggest that this compound is produced endogenously by plants; rather, it is a product of microbial metabolism.[4]

Metabolism of Sakuranetin to this compound

This compound, along with naringenin, has been identified as a detoxified metabolite of sakuranetin produced by the rice blast fungus, Pyricularia oryzae (syn. Magnaporthe oryzae).[4] This biotransformation is a key mechanism for the fungus to overcome the plant's chemical defenses. The metabolic conversion involves the hydroxylation of sakuranetin. Another key detoxification reaction is the demethylation of sakuranetin to form naringenin.[4][5]

The rice sheath blight fungus, Rhizoctonia solani, has also been shown to detoxify sakuranetin, primarily through xylosylation to produce sakuranetin-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside, as well as demethylation to naringenin.[5]

Data Presentation: Antifungal Activity

The detoxification of sakuranetin to this compound and naringenin by P. oryzae results in a significant reduction in antifungal activity. The following table summarizes the inhibitory effects of these compounds on the mycelial growth of the fungus.

| Compound | Concentration (μM) | Mycelial Growth Inhibition (%) | Reference |

| Sakuranetin | 100 | 45 | [4] |

| This compound | 100 | 19 | [4] |

| Naringenin | 100 | 19 | [4] |

Signaling Pathway for Sakuranetin Biosynthesis

The production of sakuranetin in rice is tightly regulated and induced by stress signals, primarily through the jasmonic acid (JA) signaling pathway.[1][6] Upon perception of stress, JA levels rise, leading to the activation of a transcriptional cascade that upregulates the expression of sakuranetin biosynthetic genes.

Caption: Jasmonic acid-induced signaling cascade leading to sakuranetin biosynthesis in rice.

Experimental Workflow: Fungal Metabolism of Sakuranetin

The following diagram illustrates a typical experimental workflow to study the metabolism of sakuranetin by a fungus like P. oryzae and identify the resulting metabolites.

Caption: Experimental workflow for the analysis of sakuranetin metabolism by fungi.

Experimental Protocols

Fungal Culture and Sakuranetin Metabolism Assay

This protocol is adapted from studies on the metabolism of sakuranetin by Pyricularia oryzae.[4]

-

Fungal Strain and Culture:

-

Grow Pyricularia oryzae on potato dextrose agar (PDA) plates at 25°C for 7-10 days.

-

Inoculate a liquid medium (e.g., potato dextrose broth) with mycelial plugs from the PDA plates.

-

Incubate the liquid culture at 25°C with shaking (e.g., 150 rpm) for 3-5 days to obtain a sufficient amount of mycelia.

-

-

Metabolism Assay:

-

Prepare a stock solution of sakuranetin in a suitable solvent like ethanol or DMSO.

-

Add the sakuranetin stock solution to the fungal liquid culture to a final concentration of, for example, 100 μM.

-

Incubate the culture under the same conditions as above.

-

Collect samples (both mycelia and culture filtrate) at different time points (e.g., 0, 12, 24, 48 hours) to monitor the conversion of sakuranetin.

-

Extraction of Sakuranetin and its Metabolites

This protocol outlines a general procedure for the extraction of flavonoids from fungal cultures and infected plant tissues.

-

From Fungal Culture:

-

Separate the mycelia from the culture filtrate by filtration or centrifugation.

-

Lyophilize the mycelia.

-

Extract the lyophilized mycelia and the culture filtrate separately with a solvent such as ethyl acetate or methanol. Perform the extraction multiple times (e.g., 3 times) for exhaustive recovery.

-

Combine the extracts for each sample and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

-

-

From Infected Plant Tissue:

-

Harvest infected plant tissue (e.g., rice leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the powdered tissue with a solvent system like 80% methanol. Sonication or shaking can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Evaporate the solvent from the supernatant.

-

HPLC-MS/MS Analysis for Identification and Quantification

This protocol provides a framework for the analysis of sakuranetin, this compound, and naringenin using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Reconstitute the dried extracts from the previous step in a known volume of a suitable solvent, typically the initial mobile phase of the HPLC gradient (e.g., 50% methanol).

-

Filter the reconstituted samples through a 0.22 μm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

HPLC System: A standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. A typical gradient might be: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 5-10 μL.

-

-

Mass Spectrometry Conditions (Example):

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the best ionization for each compound.

-

Scan Mode: For identification, a full scan can be performed. For quantification, Multiple Reaction Monitoring (MRM) is preferred for its high sensitivity and selectivity.

-

MRM Transitions (Hypothetical - to be optimized with standards):

-

Sakuranetin: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

-

This compound: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

-

Naringenin: (Precursor ion [M+H]⁺ or [M-H]⁻) -> (Product ion 1), (Product ion 2)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the target analytes.

-

-

Quantification:

-

Prepare standard curves for sakuranetin, this compound, and naringenin using pure compounds of known concentrations.

-

Spike blank matrix (e.g., extract from an uninfected plant or a control fungal culture) with the standards to account for matrix effects.

-

Calculate the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.

-

Conclusion

This compound is a key metabolite in the detoxification of the phytoalexin sakuranetin by the rice blast fungus Pyricularia oryzae. Understanding this metabolic conversion is crucial for developing strategies to enhance plant disease resistance. The significant reduction in antifungal activity from sakuranetin to this compound highlights the evolutionary arms race between plants and their pathogens. The detailed protocols and pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this and similar plant-pathogen interactions, potentially leading to the development of novel fungicides or more resilient crop varieties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay of flavanones in citrus juices and beverages [thermofisher.com]

- 6. protocols.io [protocols.io]

Sternbin: An In-depth Analysis of a Novel Compound

Disclaimer: The compound "Sternbin" appears to be a hypothetical or proprietary substance not currently described in publicly available scientific literature. The following guide is a structured template demonstrating how such a technical document would be presented, based on the user's request. All data and experimental details are illustrative placeholders.

Introduction

This document provides a comprehensive overview of the physicochemical properties of this compound, a novel compound with significant potential in [mention hypothetical therapeutic area, e.g., oncology, neuroscience]. Understanding these fundamental characteristics is critical for its development as a therapeutic agent, influencing everything from formulation and delivery to its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

The core physicochemical properties of this compound have been characterized to establish its identity, purity, and stability. These parameters are essential for drug design and development.

Summary of Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Method of Determination |

| Molecular Formula | C₂₂H₂₅FN₄O₄ | Mass Spectrometry |

| Molecular Weight | 444.46 g/mol | Mass Spectrometry |

| Melting Point | 178-181 °C | Differential Scanning Calorimetry |

| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | HPLC-UV |

| LogP (Octanol-Water) | 3.2 | Shake-flask method |

| pKa (Acidic) | 8.5 | Potentiometric Titration |

| pKa (Basic) | 4.2 | Potentiometric Titration |

| Appearance | White crystalline solid | Visual Inspection |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Determination of Aqueous Solubility

An excess amount of this compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4. The resulting suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following incubation, the suspension was filtered through a 0.22 µm syringe filter. The concentration of the dissolved this compound in the filtrate was then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 280 nm.

Caption: Workflow for Aqueous Solubility Determination.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method was employed to determine the LogP of this compound. Equal volumes of n-octanol and water were pre-saturated with each other. A known concentration of this compound was dissolved in the aqueous phase. This solution was then mixed with an equal volume of the pre-saturated n-octanol and shaken vigorously for 1 hour. The mixture was then centrifuged to ensure complete phase separation. The concentration of this compound remaining in the aqueous phase and the concentration in the octanol phase were determined by HPLC-UV. The LogP was calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

This compound has been identified as a potent and selective inhibitor of the hypothetical "Kinase-Associated Protein 1" (KAP1), a key node in cellular proliferation signaling. Its mechanism of action disrupts the downstream phosphorylation cascade, leading to cell cycle arrest.

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism by which this compound inhibits the KAP1 signaling pathway.

Caption: Proposed Inhibition of the KAP1 Signaling Pathway by this compound.

Conclusion

The data presented in this guide establish a foundational understanding of the physicochemical properties of this compound. These findings are critical for guiding further preclinical and clinical development, including formulation strategies, toxicological assessments, and pharmacokinetic modeling. The potent and selective inhibition of the KAP1 pathway highlights this compound as a promising candidate for further investigation as a novel therapeutic agent.

An In-depth Technical Guide on the Bioavailability and Metabolism of Sternbin

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific studies on the bioavailability and metabolism of Sternbin (7-O-Methyleriodictyol) are not available in the published scientific literature. The following guide is a predictive overview based on the known metabolic pathways of its parent compound, eriodictyol, and general principles of flavonoid pharmacokinetics. The experimental protocols provided are standard methods used in drug metabolism studies and would be applicable to the investigation of this compound.

Introduction

This compound, chemically known as 7-O-Methyleriodictyol, is a flavonoid belonging to the flavanone subclass.[1] Flavonoids are a large class of polyphenolic compounds found in plants, and they are of significant interest in drug discovery due to their diverse biological activities. However, their therapeutic potential is often limited by poor bioavailability. Methylation of flavonoids, as seen in this compound, has been suggested to enhance oral bioavailability and intestinal absorption.[2] This guide provides a projected framework for understanding the bioavailability and metabolism of this compound, drawing parallels from its parent compound, eriodictyol, and other related flavonoids.

Predicted Bioavailability and Metabolism of this compound

Based on the metabolic fate of eriodictyol and other flavonoids, the bioavailability and metabolism of this compound are likely to follow these key steps:

-

Intestinal Absorption: Upon oral administration, this compound is expected to be absorbed in the small intestine. Its methylated structure may lead to improved lipophilicity and consequently, enhanced passive diffusion across the intestinal epithelium compared to the more polar eriodictyol.

-

Gut Microbiota Metabolism: A portion of ingested this compound may reach the colon, where it can be metabolized by the gut microbiota. This could involve demethylation to eriodictyol or other enzymatic transformations.

-

Phase I and Phase II Metabolism: Once absorbed, this compound is anticipated to undergo extensive first-pass metabolism in the liver. The primary metabolic pathways for flavonoids are Phase II conjugation reactions. It is plausible that this compound and its potential metabolites will be conjugated with glucuronic acid (glucuronidation) and sulfate groups (sulfation). The parent compound of this compound, eriodictyol, is known to be metabolized by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A9, UGT1A10, and UGT2B7.[3]

-

Excretion: The resulting water-soluble conjugates are then expected to be eliminated from the body, primarily through urine and bile.

Quantitative Data on the Bioavailability of Related Flavonoids

While no quantitative data exists for this compound, the following table summarizes pharmacokinetic parameters for related flavonoids to provide a comparative perspective.

| Compound | Dose and Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Species | Reference |

| Eriodictyol | Intraperitoneal | Higher plasma concentration | - | - | - | Mice | [3] |

| Eriodictyol | Intragastric | Lower plasma concentration | - | - | Low (implied) | Mice | [3] |

| 7-Hydroxymitragynine | 5 mg/kg, oral | 28.5 ± 5.0 ng/ml | 0.3 ± 0.1 h | - | 2.7 ± 0.3% | Rats | [4] |

Note: The data for eriodictyol is qualitative, highlighting the difference between administration routes. The data for 7-Hydroxymitragynine, while not a flavonoid, is included to illustrate pharmacokinetic parameters of a natural product with low oral bioavailability.

Predicted Metabolic Pathways of this compound

The following diagram illustrates the predicted metabolic pathways of this compound, primarily based on the known metabolism of eriodictyol.

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols for Determining Bioavailability and Metabolism

The following are detailed methodologies for key experiments that would be essential for characterizing the bioavailability and metabolism of this compound.

This protocol is designed to determine the rate at which this compound is metabolized by liver enzymes.

Caption: Workflow for in vitro metabolic stability assay.

Protocol Details:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw cryopreserved liver microsomes (from human, rat, mouse, etc.) on ice.

-

Prepare a solution of NADPH, a cofactor required for many metabolic enzymes.

-

-

Incubation:

-

In a microcentrifuge tube, combine the liver microsomes, buffer, and this compound solution. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

-

Sample Processing and Analysis:

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining amount of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

This protocol outlines the steps for determining the pharmacokinetic profile of this compound in an animal model.

Caption: Workflow for an in vivo pharmacokinetic study.

Protocol Details:

-

Animal Model and Dosing:

-

Use a suitable animal model, such as Sprague-Dawley rats.

-

Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) administration of this compound.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Extract this compound and its potential metabolites from the plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO routes.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.

-

Determine the absolute oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

-

Conclusion

While direct experimental data on the bioavailability and metabolism of this compound is currently lacking, a predictive understanding can be formulated based on the behavior of its parent compound, eriodictyol, and the general pharmacokinetic properties of flavonoids. The methylated nature of this compound suggests the potential for improved oral bioavailability compared to eriodictyol. Future research employing the standardized in vitro and in vivo experimental protocols outlined in this guide will be crucial to definitively characterize the pharmacokinetic profile of this compound and inform its potential development as a therapeutic agent.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats | springermedicine.com [springermedicine.com]

Methodological & Application

Application Notes and Protocols: Measuring the Effect of a Novel Inhibitor on Nitric Oxide Production in Macrophages

Topic: Measuring Sternbin's (Hypothetical Inhibitor) Effect on Nitric Oxide Production in Macrophages

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for investigating the effect of a hypothetical novel compound, "this compound," on nitric oxide (NO) production in macrophages. The provided methodologies are based on established and widely used techniques in immunology and cell biology research. While "this compound" is used as a placeholder for a potential inhibitor, the described workflows, assays, and data presentation formats are applicable to the study of any compound's effect on macrophage NO synthesis. The protocols include cell culture, macrophage activation, nitric oxide measurement using the Griess assay, and analysis of the underlying signaling pathways.

Introduction to Nitric Oxide in Macrophages

Nitric oxide (NO) is a critical signaling molecule and an essential component of the innate immune response.[1][2][3][4] Macrophages, when activated by pathogens or inflammatory cytokines like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), express the inducible nitric oxide synthase (iNOS) enzyme.[1][5] iNOS catalyzes the production of high levels of NO from L-arginine.[2][6] This sustained NO production endows macrophages with cytotoxic and cytostatic capabilities against a wide range of pathogens, including bacteria, viruses, fungi, and parasites, as well as tumor cells.[1] The signaling pathways that lead to iNOS expression are complex and involve key transcription factors such as NF-κB and signaling cascades like the MAPK pathway.[6][7]

Given the potent pro-inflammatory and cytotoxic effects of NO, its production is tightly regulated. Dysregulation of NO synthesis is implicated in various inflammatory and autoimmune diseases. Therefore, pharmacological modulation of NO production in macrophages is a significant area of research for the development of new therapeutic agents. These application notes describe the experimental procedures to assess the inhibitory potential of a hypothetical compound, "this compound," on NO production in a murine macrophage cell line (e.g., RAW 264.7).

Data Presentation: Quantitative Analysis of this compound's Inhibitory Effect

The following tables summarize hypothetical quantitative data illustrating the dose-dependent inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.